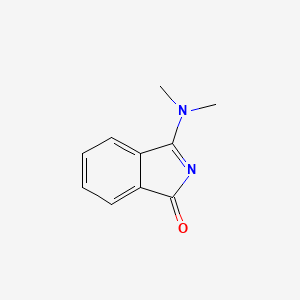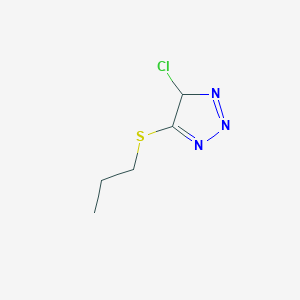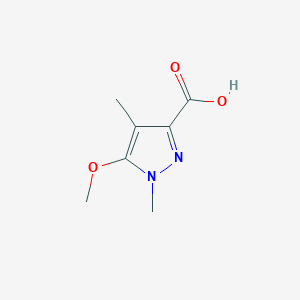![molecular formula C16H14ClNO2S2 B12918642 7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine CAS No. 917760-86-2](/img/structure/B12918642.png)
7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a chloro group, a methyl group, and a methylsulfonyl phenyl thio group attached to the indolizine core, making it a unique and potentially valuable molecule for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methyl Group: The methyl group can be added through a methylation reaction using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfonyl Phenyl Thio Group: This step involves a nucleophilic substitution reaction where a suitable thiol derivative reacts with the indolizine core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 7-chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid and tryptophan.
Thioether Compounds: Compounds with a thioether functional group, such as methionine and thioanisole.
Uniqueness
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
917760-86-2 |
|---|---|
Formule moléculaire |
C16H14ClNO2S2 |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
7-chloro-2-methyl-3-(4-methylsulfonylphenyl)sulfanylindolizine |
InChI |
InChI=1S/C16H14ClNO2S2/c1-11-9-13-10-12(17)7-8-18(13)16(11)21-14-3-5-15(6-4-14)22(2,19)20/h3-10H,1-2H3 |
Clé InChI |
ZDUZPTMVQDZBDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC(=CC2=C1)Cl)SC3=CC=C(C=C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)


![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)



![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)

![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
